molecular formula C21H16F3NO B11957326 N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline CAS No. 70627-56-4

N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline

Cat. No.: B11957326
CAS No.: 70627-56-4
M. Wt: 355.4 g/mol
InChI Key: SVKKDJPGYCKAJV-UHFFFAOYSA-N
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Description

N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyloxybenzylidene group attached to an aniline moiety with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 2-trifluoromethylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

4-Benzyloxybenzaldehyde+2-TrifluoromethylanilineThis compound\text{4-Benzyloxybenzaldehyde} + \text{2-Trifluoromethylaniline} \rightarrow \text{this compound} 4-Benzyloxybenzaldehyde+2-Trifluoromethylaniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline involves its interaction with molecular targets such as enzymes or receptors. The benzyloxybenzylidene group can form hydrogen bonds or hydrophobic interactions with target proteins, while the trifluoromethyl group can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Benzyloxybenzylidene)-4-fluoroaniline
  • N-(4-Benzyloxybenzylidene)-4-ethylaniline
  • N-(4-Benzyloxybenzylidene)-4-hydroxyaniline

Uniqueness

N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.

Properties

CAS No.

70627-56-4

Molecular Formula

C21H16F3NO

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C21H16F3NO/c22-21(23,24)19-8-4-5-9-20(19)25-14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-14H,15H2

InChI Key

SVKKDJPGYCKAJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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